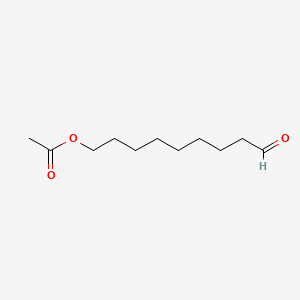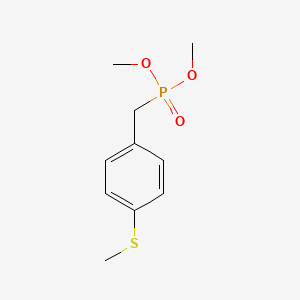
1-(2-bromophenyl)sulfanylcyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-bromophenyl)sulfanylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C₁₃H₁₅BrO₂S It is characterized by the presence of a bromophenyl group attached to a sulfanyl group, which is further connected to a cyclohexanecarboxylic acid moiety
Vorbereitungsmethoden
The synthesis of 1-(2-bromophenyl)sulfanylcyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromophenyl thiol and cyclohexanecarboxylic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
1-(2-bromophenyl)sulfanylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions: Typical reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). The reaction conditions are carefully controlled to achieve the desired products.
Wissenschaftliche Forschungsanwendungen
1-(2-bromophenyl)sulfanylcyclohexane-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various medical conditions, including inflammatory diseases and neurological disorders.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-bromophenyl)sulfanylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial research, the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-(2-bromophenyl)sulfanylcyclohexane-1-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3-bromophenyl)cyclohexanecarboxylic acid and 1-(4-bromophenyl)cyclohexanecarboxylic acid share structural similarities but differ in the position of the bromine atom on the phenyl ring.
Uniqueness: The presence of the sulfanyl group in this compound imparts unique chemical properties, such as increased reactivity and potential for forming diverse derivatives.
Eigenschaften
Molekularformel |
C13H15BrO2S |
|---|---|
Molekulargewicht |
315.23 g/mol |
IUPAC-Name |
1-(2-bromophenyl)sulfanylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H15BrO2S/c14-10-6-2-3-7-11(10)17-13(12(15)16)8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2,(H,15,16) |
InChI-Schlüssel |
HBXKQMGINLMVAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C(=O)O)SC2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[2.7]decane-1-carboxylic Acid](/img/structure/B8653158.png)

![Methyl 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B8653177.png)








